Bendroflumethiazide
Overview
Description
Bendroflumethiazide is a thiazide diuretic primarily used to treat hypertension and edema. It works by inhibiting sodium reabsorption at the beginning of the distal convoluted tubule in the kidneys, leading to increased excretion of sodium, chloride, and water. This compound is also used to manage conditions such as familial hyperkalemia and urinary tract disorders .
Scientific Research Applications
Bendroflumethiazide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of diuretic action and the effects of thiazide diuretics on electrolyte balance.
Biology: Researchers use this compound to investigate its effects on cellular processes, particularly in kidney cells.
Medicine: The compound is extensively studied for its therapeutic effects in treating hypertension, edema, and other related conditions.
Industry: this compound is used in the development of new diuretic medications and in the formulation of combination therapies for hypertension management
Mechanism of Action
Target of Action
Bendroflumethiazide primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) located in the early distal convoluted tubule (DCT) of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound, a thiazide diuretic, binds to the chloride site of the Na-Cl cotransporter, inhibiting its action . This inhibition results in an increase in the excretion of sodium, chloride, and water . The drug also widens the blood vessels, which helps to reduce blood pressure .
Biochemical Pathways
The inhibition of the Na-Cl cotransporter disrupts the reabsorption of sodium and chloride ions, leading to their increased excretion. This causes a reduction in blood volume and a subsequent decrease in blood pressure . Additionally, the increased sodium concentration in the DCT results in an increase in potassium excretion .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion . The drug has a bioavailability of 100% and is more than 90% bound to plasma proteins . The maximum effect is observed at about 4–6 hours post-administration, with a duration of 8–12 hours or longer .
Result of Action
The primary result of this compound’s action is the removal of excess water from the body, achieved by increasing the frequency of urination . This leads to a reduction in blood volume and, consequently, a decrease in blood pressure . The drug is often used to treat hypertension and manage edema related to heart failure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, alcohol is known to have an adverse interaction with the drug, potentially causing a sudden drop in blood pressure . Additionally, the drug’s action may be affected in pregnant or lactating women, as it can pass into breast milk and suppress its production .
Future Directions
There is a clear need for new studies directly comparing the effect of Bendroflumethiazide and other drugs on the outcomes of interest . The most robust evidence is for high-dose loop diuretic treatment over low-dose treatment for patients admitted to hospital with HF, yet this is not reflected in guidelines . There is an urgent need for more and better research on different diuretic strategies in patients with HF .
Biochemical Analysis
Biochemical Properties
Bendroflumethiazide binds to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule, inhibiting its action . This interaction leads to an increase in sodium and chloride ion excretion in the urine, as well as an increase in potassium excretion as a result of increased sodium in the distal convoluted tubule .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the sodium/chloride co-transporter in the distal convoluted tubule . This leads to a decrease in blood volume and, consequently, a decrease in blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule . This binding inhibits the action of the co-transporter, leading to natriuresis with loss of sodium and chloride ions in the urine .
Temporal Effects in Laboratory Settings
The maximum effect of this compound is observed at about 4-6 hours after administration, with a duration of 8-12 hours .
Metabolic Pathways
This compound is involved in the sodium/chloride co-transport system in the distal convoluted tubule . It interacts with this system to cause natriuresis, leading to a loss of sodium and chloride ions in the urine .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion .
Subcellular Localization
This compound acts on the sodium/chloride co-transporter located in the distal convoluted tubule of the kidney . This is where it exerts its diuretic effect by inhibiting the co-transporter and causing natriuresis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bendroflumethiazide is synthesized through a multi-step process involving the reaction of 3-benzyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide with various reagents under controlled conditions. The synthesis typically involves the use of methanol as a solvent and sonication to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, this compound is produced by finely powdering the compound and dissolving it in methanol. The solution is then subjected to sonication and centrifugation to ensure purity and consistency. The final product is obtained through chromatographic techniques and is stored in tight containers to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products:
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar actions and uses.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness of Bendroflumethiazide: this compound is unique in its specific molecular structure, which includes a trifluoromethyl group that enhances its diuretic potency and duration of action. This structural feature distinguishes it from other thiazide diuretics and contributes to its effectiveness in treating hypertension and edema .
Properties
IUPAC Name |
3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022647 | |
Record name | Bendroflumethiazide | |
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Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |
Record name | SID855628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bendroflumethiazide | |
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Record name | Bendroflumethiazide | |
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Mechanism of Action |
As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Bendroflumethiazide | |
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Color/Form |
Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |
CAS No. |
73-48-3 | |
Record name | Bendroflumethiazide | |
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Melting Point |
222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |
Record name | Bendroflumethiazide | |
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Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bendroflumethiazide exert its diuretic effect?
A1: this compound acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]
Q2: Does this compound influence potassium levels?
A2: Yes, this compound can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]
Q3: Does this compound have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?
A3: this compound can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.
Q6: How stable is this compound under different storage conditions?
A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.
Q7: How is this compound absorbed and distributed in the body?
A7: this compound is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []
Q8: How is this compound metabolized and eliminated?
A8: this compound is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []
Q9: How effective is this compound in lowering blood pressure?
A9: Clinical studies have demonstrated that this compound effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]
Q10: Are there any animal models used to study the effects of this compound?
A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of this compound on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.
Q11: What is the solubility of this compound?
A11: this compound exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.
Q12: What strategies are employed to enhance the dissolution and solubility of this compound?
A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve this compound's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.
Q13: What analytical techniques are commonly used to quantify this compound?
A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify this compound in biological matrices like plasma and urine. [, , ]
Q14: How are analytical methods for this compound validated?
A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.
Q15: When was this compound first introduced as a therapeutic agent?
A15: this compound was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []
Q16: How has the understanding of this compound's mechanism of action evolved?
A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]
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